molecular formula C15H13ClO3 B6298281 Methyl 4-benzyloxy-2-chlorobenzoate CAS No. 154605-91-1

Methyl 4-benzyloxy-2-chlorobenzoate

Cat. No.: B6298281
CAS No.: 154605-91-1
M. Wt: 276.71 g/mol
InChI Key: GPKOSOYLBABFTQ-UHFFFAOYSA-N
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Description

Methyl 4-benzyloxy-2-chlorobenzoate is an organic compound with the molecular formula C15H13ClO3 and a molecular weight of 276.72 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a benzyloxy group at the 4-position and a chlorine atom at the 2-position of the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-benzyloxy-2-chlorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-benzyloxy-2-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyloxy-2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Scientific Research Applications

Methyl 4-benzyloxy-2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-benzyloxy-2-chlorobenzoate involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the benzyloxy group undergoes electron transfer processes, leading to the formation of oxidized products .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxy-2-chlorobenzoate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Methyl 4-benzyloxybenzoate: Lacks the chlorine atom at the 2-position.

    Methyl 2-chlorobenzoate: Lacks the benzyloxy group at the 4-position.

Uniqueness

Methyl 4-benzyloxy-2-chlorobenzoate is unique due to the presence of both the benzyloxy group and the chlorine atom, which confer distinct reactivity and properties compared to its analogs. This combination of functional groups allows for a wider range of chemical transformations and applications in various fields .

Properties

IUPAC Name

methyl 2-chloro-4-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKOSOYLBABFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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